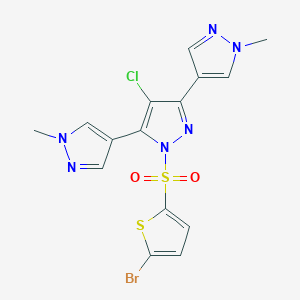![molecular formula C22H23FN6O B14926845 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926845.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a fluorobenzyl group, and a carboxamide functional group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Carboxamide Formation: The carboxamide functional group is typically introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Fluorobenzyl halides, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorobenzyl moiety.
Applications De Recherche Scientifique
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, pharmacokinetics, and pharmacodynamics.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials and nanotechnology.
Biology: Research explores its effects on cellular processes and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
- 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the isopropyl and dimethyl groups, along with the fluorobenzyl moiety, enhances its stability and activity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H23FN6O |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c1-13(2)29-21-20(15(4)27-29)18(9-14(3)25-21)22(30)26-17-10-24-28(12-17)11-16-7-5-6-8-19(16)23/h5-10,12-13H,11H2,1-4H3,(H,26,30) |
Clé InChI |
OXDCVEPBAYJVPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14926769.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926774.png)

![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14926788.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926793.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14926801.png)
![Butan-2-yl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926817.png)
![(3aR,7aS)-2-[3-(phenylamino)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926818.png)
![3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926829.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926849.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![4-{3-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14926874.png)
![2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B14926880.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926882.png)
